molecular formula C10H9Cl2NO3 B7532408 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester

4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester

Cat. No. B7532408
M. Wt: 262.09 g/mol
InChI Key: ZEBWWAHACOQEDD-UHFFFAOYSA-N
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Patent
US05990126

Procedure details

The intermediate 7 was prepared by the same procedure for the intermediate 6, using a intermediate 5 (2.7 g, 14.6 mmol), chloroacetyl chloride (2.37 mL, 30.0 mmol) and triethylamine. After normal workup, the pure title compound was obtained by recrystallization from MeOH as a white solid (3.44 g, 90%):
[Compound]
Name
intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.44 g
Type
solvent
Reaction Step Two
Name
intermediate 5
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
2.37 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[ClH:1].Cl[C:3]1[CH:12]=[C:11]([Cl:13])[CH:10]=[C:9]2[C:4]=1[C:5]([OH:26])=[C:6](SC1C=CC(NC(=N)C)=CC=1)[C:7](=[O:14])[NH:8]2.ClC[C:29](Cl)=[O:30].C(N(CC)CC)C>CO>[CH3:29][O:30][C:5](=[O:26])[C:4]1[CH:3]=[CH:12][C:11]([Cl:13])=[CH:10][C:9]=1[NH:8][C:7](=[O:14])[CH2:6][Cl:1] |f:0.1|

Inputs

Step One
Name
intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.44 g
Type
solvent
Smiles
CO
Step Three
Name
intermediate 5
Quantity
2.7 g
Type
reactant
Smiles
Cl.ClC1=C2C(=C(C(NC2=CC(=C1)Cl)=O)SC1=CC=C(C=C1)NC(C)=N)O
Step Four
Name
Quantity
2.37 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)Cl)NC(CCl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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